

Triethylene Glycol Dicaprylate: A Technical Guide for Formulation Scientists

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Compound of Interest		
Compound Name:	Triethylene glycol dicaprylate	
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An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular properties, synthesis, and applications of **triethylene glycol dicaprylate**, a key excipient in modern pharmaceutical formulations.

Core Molecular and Physical Properties

Triethylene glycol dicaprylate is a diester of triethylene glycol and caprylic acid. It is a key functional lipid excipient used in the development of oral and topical drug delivery systems. Its amphiphilic nature and favorable safety profile make it a versatile component for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Below is a summary of its key molecular and physicochemical properties.

Property	Value	Reference
Molecular Formula	C22H42O6	[1]
Molecular Weight	402.57 g/mol	[1]
CAS Number	106-10-5	[2]
Appearance	Colorless to pale yellow liquid	
Water Solubility	0.03633 mg/L at 25°C (estimated)	[2]
Stereochemistry	Achiral	[1]



Applications in Drug Development

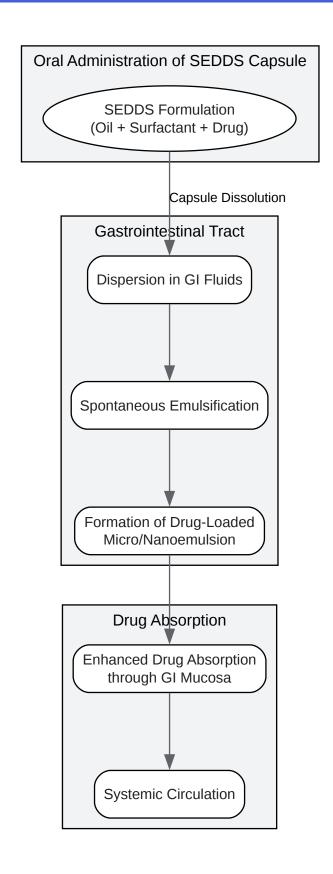
Triethylene glycol dicaprylate is primarily utilized as an oil phase in lipid-based drug delivery systems, particularly in the formulation of self-emulsifying drug delivery systems (SEDDS). These systems are designed to improve the oral absorption of hydrophobic drugs.

Key applications include:

- Solubility Enhancement: It acts as a lipidic solvent for poorly water-soluble drugs, increasing
 their concentration in the formulation.[3][4] Upon oral administration, the formulation
 disperses in the gastrointestinal fluids to form a fine emulsion, which facilitates drug
 dissolution and absorption.[5][6]
- Bioavailability Enhancement: By presenting the drug in a solubilized state and forming a
 microemulsion in the GI tract, it can significantly enhance the bioavailability of drugs that are
 otherwise poorly absorbed.[6][7]
- Component of Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, triethylene glycol dicaprylate serves as the oil phase, which is combined with a surfactant and a co-surfactant. This mixture spontaneously forms an emulsion upon contact with aqueous media.[3][5][8]

The following diagram illustrates the general mechanism of a Self-Emulsifying Drug Delivery System (SEDDS) where **triethylene glycol dicaprylate** can be a key component.





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Figure 1: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).



Experimental Protocols: Synthesis of Triethylene Glycol Dicaprylate

The synthesis of **triethylene glycol dicaprylate** is typically achieved through the esterification of triethylene glycol with caprylic acid. Below is a representative experimental protocol adapted from methods for similar esters.[9][10][11][12]

Materials:

- Triethylene glycol
- · Caprylic acid
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- · Anhydrous magnesium sulfate
- Inhibitor (e.g., hydroquinone)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- · Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator



Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine triethylene glycol, a slight molar excess of caprylic acid (e.g., 2.2 equivalents), p-toluenesulfonic acid (catalytic amount), and toluene.
- Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

Work-up:

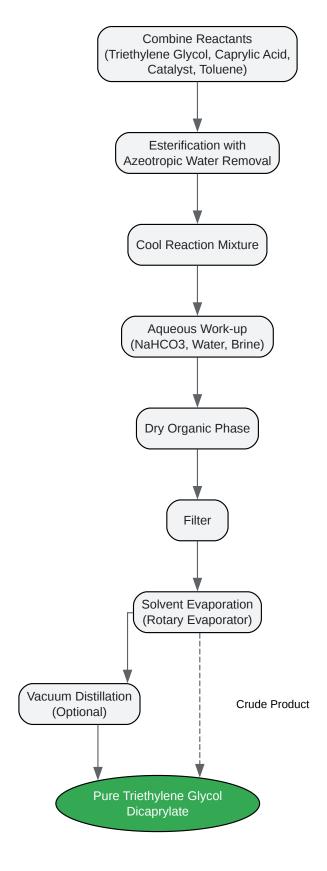
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

Purification:

- Filter to remove the drying agent.
- Remove the toluene under reduced pressure using a rotary evaporator to yield the crude triethylene glycol dicaprylate.
- For higher purity, the product can be further purified by vacuum distillation.

The following diagram outlines the general workflow for the synthesis and purification of **triethylene glycol dicaprylate**.





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Figure 2: Synthesis and Purification Workflow.



Safety and Handling

Triethylene glycol, the parent alcohol of this ester, is considered to have low acute toxicity.[13] The oral LD50 in rats for triethylene glycol is reported to be in the range of 15-22 g/kg.[13] It is not found to be a skin irritant in rabbits and causes minimal eye irritation.[13] However, as with any chemical, appropriate personal protective equipment should be used during handling. It is important to note that triethylene glycol and its derivatives should not be used on damaged skin.[13] For **triethylene glycol dicaprylate** specifically, toxicological data is limited, and it is recommended to handle it with care, following standard laboratory safety procedures.[2]

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